(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during peptide bond formation. The compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Fmoc-Dap-OH.HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride, is primarily used as a protecting group for amines in peptide synthesis . It is also reported to be an effective inhibitor of amine oxidase , which plays a crucial role in the metabolism of biogenic amines .
Mode of Action
The Fmoc group in Fmoc-Dap-OH.HCl serves as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-Dap-OH.HCl is the peptide synthesis pathway . The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without unwanted side reactions .
Result of Action
The primary result of Fmoc-Dap-OH.HCl’s action is the protection of amines during peptide synthesis , allowing for the controlled addition of amino acids. After the peptide chain is assembled, the Fmoc group is removed, revealing the original amine group .
Action Environment
The action of Fmoc-Dap-OH.HCl is highly dependent on the pH of the environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base. Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is only removed when desired . Additionally, the compound should be stored at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Dap-OH.HCl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is known to interact with aminoacyl-tRNA synthetases, which are enzymes that attach amino acids to their corresponding tRNA molecules during protein synthesis. The nature of these interactions involves the formation of stable complexes that facilitate the incorporation of the protected amino acid into the growing peptide chain .
Cellular Effects
Fmoc-Dap-OH.HCl has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the growth and proliferation of 3T3-L1 cells, a type of fibroblast cell line. It promotes cell attachment and supports cell growth on hydrogel supports, indicating its potential use in tissue engineering .
Molecular Mechanism
The molecular mechanism of Fmoc-Dap-OH.HCl involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by forming stable complexes with enzymes and proteins, which facilitates the incorporation of the protected amino acid into peptides. Additionally, the Fmoc group is known to be removed by base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Dap-OH.HCl change over time. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term experiments. Its stability can be affected by factors such as pH and temperature. Over time, the compound may degrade, leading to changes in its effects on cellular function. Long-term studies have shown that Fmoc-Dap-OH.HCl can support cell adhesion, survival, and duplication, making it a valuable tool for tissue engineering applications .
Dosage Effects in Animal Models
The effects of Fmoc-Dap-OH.HCl vary with different dosages in animal models. At low doses, the compound supports cell growth and proliferation, while at higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound has a threshold effect, where its beneficial effects are observed at specific concentrations, and toxicity occurs at higher concentrations. This highlights the importance of optimizing dosage to achieve the desired effects without causing harm .
Metabolic Pathways
Fmoc-Dap-OH.HCl is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which play a key role in the incorporation of amino acids into peptides. Additionally, the Fmoc group can be removed by base, leading to the formation of stable adducts that prevent unwanted side reactions. This interaction with metabolic enzymes and pathways is crucial for the compound’s role in peptide synthesis .
Transport and Distribution
Within cells and tissues, Fmoc-Dap-OH.HCl is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules. For example, the Fmoc group can facilitate the transport of the compound to specific cellular compartments, where it can exert its effects on peptide synthesis and other biochemical processes .
Subcellular Localization
The subcellular localization of Fmoc-Dap-OH.HCl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell. For instance, the Fmoc group can direct the compound to the endoplasmic reticulum, where it can participate in protein synthesis and other cellular processes. This localization is crucial for the compound’s role in modulating cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with 9H-Fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Amide Bond: The protected amino acid is then reacted with an amine to form the amide bond. This step often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is widely used in:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.
Biology: Used in the synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- Boc (tert-Butyloxycarbonyl) protected amino acids
- Cbz (Benzyloxycarbonyl) protected amino acids
- Troc (2,2,2-Trichloroethoxycarbonyl) protected amino acids
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is unique due to its stability and ease of removal under mild conditions. Unlike Boc and Cbz groups, which require acidic or hydrogenolytic conditions for removal, the Fmoc group can be removed using mild bases such as piperidine. This makes it particularly useful in solid-phase peptide synthesis, where mild deprotection conditions are essential to avoid damaging the growing peptide chain.
Properties
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIUYXQXIOYBMD-NTISSMGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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